N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine
Overview
Description
N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neurochemistry and Neurotoxicity
Research into N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine and similar compounds has been largely focused on understanding their neurochemical effects and potential neurotoxicity. Studies have shown that compounds like MDMA (3,4-Methylenedioxymethamphetamine), which shares structural similarities, can have profound effects on serotonin and dopamine neurotransmitter systems. This has implications for both their psychotherapeutic potential and neurotoxic risks (McKenna & Peroutka, 1990).
Interactions with Biological Tissues
Polypyrrole-based conducting polymers, for instance, show significant promise in biomedical applications due to their electronic properties and compatibility with biological tissues. These polymers can interact with proteins and polysaccharides, offering new avenues for biomaterial development (Ateh, Navsaria, & Vadgama, 2006).
Environmental Science and Toxicology
Compounds like Paraquat and Chlorinated Solvents have been studied for their environmental impact and toxicological effects. Understanding the mechanisms of lung toxicity, clinical features, and potential treatments for exposure to these compounds is crucial for managing environmental and occupational health risks (Dinis-Oliveira et al., 2008).
Drug Discovery and Development
The structural diversity and substitution patterns of nitrogen heterocycles among U.S. FDA-approved pharmaceuticals highlight the importance of this compound and related compounds in drug development. Such analyses provide insights into common architectural cores and unusual structures, informing future pharmaceutical research (Vitaku, Smith, & Njardarson, 2014).
Properties
IUPAC Name |
N-[(1-methylpyrrolidin-3-yl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-9-6-8-4-5-10(2)7-8/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZVKRZQUGSTEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595791 | |
Record name | N-[(1-Methylpyrrolidin-3-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-24-8 | |
Record name | N-[(1-Methylpyrrolidin-3-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.